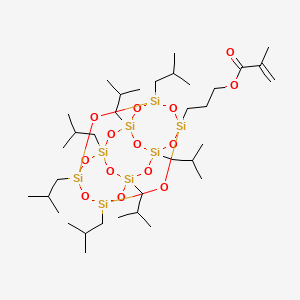

Pss-(1-propylmethacrylate)-heptaisobuty&

Description

Significance of Inorganic-Organic Hybrid Architectures in Polymer Science

Inorganic-organic hybrid materials represent a revolutionary approach in polymer science, combining the advantageous properties of both inorganic and organic components at the molecular scale. mdpi.comunict.it The inorganic part, often a silica-like core in the case of POSS, provides rigidity, thermal stability, and high modulus, while the organic components offer ductility, processability, and functional versatility. researchgate.netwikipedia.org This molecular-level combination allows for the creation of materials with a unique set of properties that are not merely a sum of their parts but are a result of the synergistic interactions between the two phases. avestia.com

The modularity of these hybrid architectures enables the design of materials tailored for specific applications. mdpi.com By carefully selecting the organic and inorganic precursors, researchers can fine-tune properties such as mechanical strength, thermal resistance, optical clarity, and biocompatibility. mdpi.comresearchgate.net This has led to the development of high-performance materials for a wide range of applications, including coatings, catalysis, optics, electronics, and biomedical devices. mdpi.comunict.it

Evolution and Classification of Functionalized POSS Derivatives

Polyhedral Oligomeric Silsesquioxanes are characterized by a cage-like structure of silicon and oxygen atoms, with the general formula (RSiO1.5)n, where 'R' represents an organic group. mdpi.comnih.gov The evolution of POSS chemistry has led to the development of a vast library of derivatives, which can be broadly classified based on the functionality of their organic (R) groups.

These derivatives can be categorized as:

Monofunctional POSS: These molecules possess a single reactive organic group, with the remaining corners of the cage being inert (often alkyl or aryl groups). mdpi.comnycu.edu.tw This single point of reactivity makes them ideal for grafting onto polymer chains as pendant groups or for use in controlled polymerizations. mdpi.com

Multifunctional POSS: In these derivatives, multiple corners of the POSS cage are functionalized with reactive groups. This allows them to act as cross-linking agents, leading to the formation of highly structured polymer networks with enhanced thermal and mechanical properties.

The synthesis of these functionalized derivatives can be achieved through several routes, including the co-hydrolysis of trifunctional organosilanes, corner-capping reactions of incompletely condensed silsesquioxanes, and substitution reactions on a pre-formed siloxane cage. mdpi.comnycu.edu.tw The choice of the functional group (e.g., methacrylate (B99206), epoxy, amine, vinyl) is crucial as it dictates the type of polymerization or chemical reaction the POSS molecule can undergo, thereby determining the properties of the final hybrid material. researchgate.net

Overview of Methacrylate-Functionalized Heptaisobutyl POSS as a Building Block

Pss-(1-propylmethacrylate)-heptaisobutyl is a monofunctional POSS derivative. researchgate.netnycu.edu.tw In this molecule, one corner of the silicon-oxygen cage is functionalized with a propyl methacrylate group, while the other seven corners are occupied by inert isobutyl groups. researchgate.net The isobutyl groups enhance the compatibility and solubility of the POSS molecule within organic polymer matrices. mdpi.com The methacrylate group provides a reactive site for polymerization, allowing it to be incorporated into a variety of polymer chains through methods like free radical polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netnih.gov

This specific combination of a reactive methacrylate handle and solubilizing isobutyl groups makes Pss-(1-propylmethacrylate)-heptaisobutyl a versatile building block for creating advanced hybrid polymers. researchgate.netnih.gov The incorporation of this POSS monomer can impart significant improvements to the resulting polymer, including enhanced thermal stability, improved mechanical properties, increased surface hardness, and greater resistance to oxidation. nih.govmdpi.com

Below is a table summarizing the key properties of Pss-(1-propylmethacrylate)-heptaisobutyl:

| Property | Value |

| Chemical Formula | C₃₅H₇₄O₁₄Si₈ |

| Molecular Weight | 943.64 g/mol |

| Appearance | White solid |

| Melting Point | 108-112 °C |

| Boiling Point | >205 °C |

| Density | 1.09 g/cm³ |

| CAS Number | 307531-94-8 |

Data sourced from multiple chemical suppliers. researchgate.netresearchgate.net

The subsequent sections of this article will explore the detailed research findings related to the synthesis, characterization, and application of polymers incorporating this specific POSS compound.

Properties

IUPAC Name |

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H74O14Si8/c1-27(2)20-51-38-50(19-17-18-37-35(36)34(15)16)39-52(21-28(3)4)43-54(41-51,23-30(7)8)47-57(26-33(13)14)48-55(42-51,24-31(9)10)44-53(40-50,22-29(5)6)46-56(45-52,49-57)25-32(11)12/h27-33H,15,17-26H2,1-14,16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYLJMBNVJQTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H74O14Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

425409-08-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425409-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90391191 | |

| Record name | 3-(3,5,7,9,11,13,15-heptaisobutylpentacyclo-[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxan-1-yl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-94-8 | |

| Record name | 3-(3,5,7,9,11,13,15-heptaisobutylpentacyclo-[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxan-1-yl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Engineering of Methacryloxy Heptaisobutyl Poss

Strategies for Covalent Integration of Methacrylate (B99206) Moieties onto POSS Cages

Several robust chemical pathways have been established for grafting methacrylate functionalities onto a POSS core. The choice of strategy often depends on the available starting POSS precursor.

Hydrosilylation: This is one of the most common and efficient methods. It involves the reaction of a POSS cage containing a single silicon-hydride (Si-H) bond, such as Heptaisobutyl-hydrido-silsesquioxane, with a molecule containing both a terminal alkene and a methacrylate group, like allyl methacrylate. nih.govresearchgate.net The reaction, typically catalyzed by platinum-based complexes such as Karstedt's or Speier's catalyst, forms a stable silicon-carbon bond, covalently linking the propyl-methacrylate group to the POSS cage. researchgate.net

Nucleophilic Substitution: This strategy employs a POSS cage functionalized with a good leaving group, for instance, Heptaisobutyl-(3-chloropropyl)silsesquioxane. The chlorine atom can be displaced by a nucleophilic methacrylate source, such as sodium methacrylate, to form the desired product. This method is highly effective for creating a variety of functionalized silsesquioxanes by substituting the halogen with different organic groups. researchgate.net

Esterification: A third route involves the classic esterification reaction. This requires a precursor such as Heptaisobutyl-(3-hydroxypropyl)silsesquioxane. This hydroxyl-functionalized POSS can then be reacted with methacryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base to form the methacrylate ester linkage. researchgate.net

Table 1: Comparison of Primary Synthetic Strategies

| Strategy | POSS Precursor | Reagent | Key Advantages |

|---|---|---|---|

| Hydrosilylation | Heptaisobutyl-hydrido-POSS | Allyl Methacrylate | High efficiency, forms stable Si-C bond. researchgate.net |

| Nucleophilic Substitution | Heptaisobutyl-(chloropropyl)-POSS | Sodium Methacrylate | Versatile for various functional groups. researchgate.net |

| Esterification | Heptaisobutyl-(hydroxypropyl)-POSS | Methacryloyl Chloride | Classic, well-understood reaction mechanism. researchgate.net |

Advanced Synthetic Approaches for Controlled Functionalization

Achieving monofunctionalization on a POSS cage without side reactions is a significant synthetic challenge. Advanced approaches focus on catalyst design and reaction control to ensure high selectivity.

For hydrosilylation reactions, the choice of catalyst is critical. While platinum complexes are highly active, they can sometimes promote side reactions. Research has shown that adding ligands, such as triphenylphosphine, to a Karstedt's catalyst can enhance selectivity for the desired addition product over undesired rearrangements or reductions. researchgate.net

Another advanced strategy involves starting with incompletely condensed POSS structures, often referred to as "open-cage" silsesquioxanes. nih.gov For example, a trisilanol-functionalized POSS can be selectively reacted to introduce a single reactive group. Subsequent reactions can then close the cage structure, providing a highly controlled method for producing specific, single-isomer functionalized POSS molecules. nih.gov This bottom-up approach offers greater precision compared to the top-down functionalization of a fully formed cage.

Purity Assessment and Isolation Techniques for POSS-Based Monomers

After synthesis, isolating the pure Methacryloxy-heptaisobutyl POSS monomer from unreacted precursors, catalysts, and potential side-products is essential.

Isolation: The primary method for purification is column chromatography using silica (B1680970) gel. researchgate.netrsc.org The different polarities of the desired product, the starting materials, and byproducts allow for their separation as they pass through the stationary phase with a suitable solvent mixture (mobile phase). After separation, the solvent is removed, typically under vacuum, to yield the purified product.

Purity Assessment and Structural Confirmation: A combination of analytical techniques is employed to confirm the identity and purity of the final monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are indispensable tools. ¹H and ¹³C NMR confirm the presence and integrity of the organic groups (isobutyl and propyl-methacrylate), while ²⁹Si NMR is uniquely powerful for verifying the structure of the silicon-oxygen cage. nih.govnih.gov The chemical shifts in the ²⁹Si spectrum can confirm that the cage structure remains intact and can distinguish between the different silicon environments within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrations of functional groups. Key peaks would include the Si-O-Si stretching of the POSS cage (around 1100 cm⁻¹), the C=O stretching of the methacrylate ester (around 1720 cm⁻¹), and the C-H vibrations of the alkyl groups. mdpi.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight of the synthesized POSS monomer, ensuring the correct formula has been achieved. researchgate.net

Gel Permeation Chromatography (GPC): GPC is used to assess the molecular weight distribution and ensure the product is monomeric, with low polydispersity. nih.gov

Table 2: Key Analytical Characterization Data for Purity Assessment

| Technique | Information Obtained | Typical Findings |

|---|---|---|

| NMR (¹H, ¹³C, ²⁹Si) | Confirms covalent structure and cage integrity. nih.gov | Distinct signals for isobutyl, propyl, and methacrylate protons/carbons; specific shifts for T-type Si atoms in the cage. |

| FTIR | Identifies key functional groups. mdpi.com | Characteristic peaks for Si-O-Si, C=O (ester), and C-H bonds. |

| Mass Spectrometry | Verifies molecular weight. researchgate.net | A molecular ion peak corresponding to the calculated mass of the target compound. |

| GPC | Assesses molecular weight distribution. nih.gov | A single, narrow peak indicating a pure monomer with low polydispersity. |

Polymerization Kinetics and Mechanistic Studies of Methacryloxy Heptaisobutyl Poss Systems

Investigation of Free-Radical Polymerization Initiation (e.g., Photochemical and Thermal Methods)

The free-radical polymerization of PSS-(1-propylmethacrylate)-heptaisobutyl substituted silsesquioxane can be initiated through various methods, with photochemical and thermal initiation being the most common. researchgate.netnih.gov

Photochemical Initiation: This method utilizes light energy, typically in the UV range, to decompose a photoinitiator, generating free radicals that start the polymerization chain reaction. acs.org Studies on monomethacryloxy-heptaisobutyl POSS (1M-POSS) have employed photochemical initiation to investigate polymerization kinetics. nih.govnih.gov This technique offers precise control over the initiation process, as the reaction starts and stops with the application and removal of light. researchgate.net The choice of photoinitiator is critical as its absorption spectrum must match the emission spectrum of the light source to ensure efficient radical generation. Systems based on o-benzoquinones and tertiary amines have been explored for the photopolymerization of methacrylates under visible light. researchgate.net

Thermal Initiation: In this method, heat is used to decompose a thermal initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, into free radicals. nih.govwpmucdn.com Free-radical solution polymerization of acryloxypropyl-heptaisobutyl-POSS has been successfully carried out using AIBN as an initiator at elevated temperatures (e.g., 78°C). nih.gov PSS-(1-Propylmethacrylate)-heptaisobutyl substituted silsesquioxane can be used in thermally initiated free-radical polymerization reactions with suitable initiators to create hybrid materials. sigmaaldrich.com While effective, thermal initiation offers less control over the reaction compared to photochemical methods and can sometimes lead to spontaneous or self-initiated polymerization at high temperatures, a phenomenon observed in acrylates and methacrylates. wpmucdn.com

The selection between photochemical and thermal initiation depends on the desired application, the specific comonomers used, and the required control over the final polymer architecture. researchgate.netnih.gov

Analysis of Polymerization Rate and Monomer-to-Polymer Conversion Dynamics

The rate of polymerization (Rp) and the dynamics of monomer-to-polymer conversion are significantly influenced by the presence of the bulky POSS moiety. The polymerization kinetics of monomethacryloxy-heptaisobutyl POSS (1M-POSS) have been studied, often in copolymerization with other monomers like lauryl methacrylate (B99206) (LM). nih.gov

The conversion of monomer to polymer often does not reach 100% and plateaus at an ultimate conversion value. researchgate.net This is due to diffusion-controlled phenomena, also known as the glass effect, where the increasing viscosity of the system restricts the mobility of monomer molecules and macroradicals, causing the reaction rate to approach zero even when unreacted monomer is still present. researchgate.net The final conversion is a critical parameter as it affects the properties of the resulting material.

Below is a table summarizing the kinetic behavior observed in the photochemically initiated copolymerization of Lauryl Methacrylate (LM) with varying amounts of Monomethacryloxy-heptaisobutyl POSS (1M-POSS) at 40°C.

| 1M-POSS Content (mol %) | Maximum Polymerization Rate (Rp,max) | Observations |

| 0 (Pure LM) | Baseline | Reference for comparison. |

| 2 | Lower than pure LM | At low concentrations, POSS increases molecular mobility, accelerating termination and slowing overall polymerization. nih.gov |

| 8 | Higher than pure LM | The "anchor effect" begins to dominate, retarding molecular motions and suppressing termination, which accelerates polymerization. nih.govnih.gov |

| 20 | Higher than 8% | The acceleration effect due to suppressed termination becomes more pronounced. nih.gov |

| 50 | Highest | Significant acceleration of polymerization due to the strong influence of the "anchor effect" at high POSS concentrations. nih.gov |

This table is generated based on the qualitative findings described in the referenced literature. The polymerization rate is influenced by the dual effect of the bulky POSS substituent. nih.gov

Modeling of Polymerization Processes: Theoretical Frameworks and Computational Simulations

Modeling and simulation are powerful tools for understanding the complex kinetics of polymerization processes involving monomers like PSS-(1-propylmethacrylate)-heptaisobutyl. acs.orgcore.ac.uk These theoretical approaches provide insights into reaction mechanisms and help predict polymer properties. researchgate.netmdpi.com

Theoretical Frameworks: The kinetics of free-radical polymerization are often described using a set of differential equations that account for the rates of initiation, propagation, termination, and chain transfer. acs.org For copolymerization, the Mayo-Lewis equation is a fundamental model used to describe the composition of the copolymer based on the concentrations and reactivity ratios of the comonomers. open.eduacs.org The polymerizability of acrylates and methacrylates can be expressed as kp/kt1/2, where kp is the propagation rate coefficient and kt is the termination rate coefficient. researchgate.net

Computational Simulations: Quantum mechanical calculations and Monte Carlo simulations are employed to investigate polymerization mechanisms at a molecular level. wpmucdn.comresearchgate.net Quantum chemistry can be used to study the self-initiation mechanisms in the thermal polymerization of methacrylates and to understand the effect of substituents on monomer reactivity. wpmucdn.comresearchgate.net Monte Carlo methods are statistical in nature and can effectively model complex phenomena such as the development of molecular weight distribution and polymer architecture, especially in systems with multifunctional monomers or significant branching. acs.orgmdpi.com These simulations are crucial for developing robust mathematical models that can describe the polymerization behavior over a wide range of operating conditions with a single set of parameters. core.ac.uk

For POSS-methacrylate systems, modeling efforts must account for the unique steric and diffusion characteristics imparted by the bulky POSS cage, which significantly affects the termination rate constant (kt). mdpi.com

Impact of Steric Factors and "Anchor Effects" on Chain Propagation and Termination

The incorporation of the PSS-(1-propylmethacrylate)-heptaisobutyl monomer into a polymer chain introduces significant steric hindrance and a phenomenon known as the "anchor effect," which profoundly impacts the kinetics of chain propagation and termination. mdpi.com

"Anchor Effect": This concept describes how the massive, bulky POSS moiety, when incorporated as a pendant group, acts as an anchor point along the polymer backbone. mdpi.com These non-diffusive "anchors" dramatically alter the diffusion of polymer chains and slow down molecular motions. mdpi.com This retardation of molecular movement has a dual effect on the termination process in copolymerizations:

At higher concentrations: The "anchor effect" becomes dominant. The restricted motion of the polymer chains suppresses the termination reaction, leading to a higher concentration of active radicals and a significant acceleration of the polymerization process. nih.govconsensus.app

The "anchor effect" can also be viewed from the perspective of a monomer with a long substituent, like lauryl methacrylate, potentially "anchoring" around the POSS cage, which could further enhance the propagation rate. nih.govmdpi.com

Copolymerization Behavior with Complementary Monomers

The properties of polymers containing PSS-(1-propylmethacrylate)-heptaisobutyl can be finely tuned through copolymerization with various complementary monomers. nih.gov The choice of comonomer and the resulting copolymer composition are critical for achieving desired material characteristics. nih.govrsc.org

Reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative tendency of a growing polymer chain radical to add a monomer of its own kind versus the other comonomer. open.eduscielo.br These ratios determine the distribution of monomer units along the copolymer chain and thus dictate the final properties of the polymer. rsc.org They can be determined experimentally by analyzing the composition of copolymers formed at low monomer conversions using methods such as Fineman-Ross and Kelen-Tudos. scielo.brmdpi.com

In the copolymerization of methacryloxypropyl-heptaisobutyl POSS (a structurally similar monomer) with methyl methacrylate (MMA), the reactivity ratios were found to be rPOSS = 0.584 and rMMA = 1.607. nih.gov

| Parameter | Value | Interpretation |

| rPOSS (Monomer 1) | 0.584 | Since rPOSS < 1, a growing chain ending in a POSS radical prefers to add an MMA monomer over another POSS monomer. |

| rMMA (Monomer 2) | 1.607 | Since rMMA > 1, a growing chain ending in an MMA radical prefers to add another MMA monomer over a POSS monomer. |

This table presents the reactivity ratios for the copolymerization of methacryloxypropyl-heptaisobutyl POSS and Methyl Methacrylate (MMA), indicating the formation of a non-random, or statistical, copolymer. nih.gov The product of the reactivity ratios (rPOSS × rMMA ≈ 0.94) is close to 1, suggesting behavior that approaches ideal random copolymerization, but with a tendency for MMA to form short blocks.

The chemical structure of the comonomer has a profound influence on the polymerization pathway and the properties of the resulting POSS-containing copolymer. mdpi.commdpi.com

Studies involving the copolymerization of monomethacryloxy-heptaisobutyl POSS (1M-POSS) with lauryl methacrylate (LM), a monomer with a long, flexible alkyl chain, have provided significant insights. researchgate.netnih.gov The presence of LM as a base monomer allows for the investigation of how the bulky POSS cage affects the polymerization kinetics in a less viscous environment compared to bulk POSS polymerization. mdpi.com The interaction between the long substituent of the LM monomer and the POSS cage can enhance propagation. nih.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| PSS-(1-propylmethacrylate)-heptaisobutyl | PSS-(1-Propylmethacrylate)-heptaisobutyl substituted silsesquioxane |

| 1M-POSS | Monomethacryloxy-heptaisobutyl POSS |

| A-POSS | Acryloxypropyl-heptaisobutyl-POSS |

| MMA | Methyl Methacrylate |

| LM | Lauryl Methacrylate |

| AIBN | 2,2′-azobis(isobutyronitrile) |

| TSM | Tris(trimethylsiloxy)silylpropyl methacrylate |

| BA | Butyl Acrylate |

| GMA | Glycidyl (B131873) Methacrylate |

| HBA | Hydroxybutyl Acrylate |

| ABP | 4-acryloyloxy benzophenone |

| PEMA | Poly(ethyl methacrylate) |

| Bis-GMA | Bisphenol A glycidyl methacrylate |

| TEGDMA | Triethylene glycol dimethacrylate |

Advanced Structural Characterization and Morphological Analysis of Poss Polymer Hybrid Materials

Spectroscopic Elucidation of Polymer Microstructure (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise chemical structure of POSS-containing polymers. For a hybrid material like Pss-(1-propylmethacrylate)-heptaisobutyl, ¹H-NMR and ¹³C-NMR spectroscopy are employed to confirm the successful incorporation of the POSS monomer into the polymer chain.

In a typical ¹H-NMR spectrum of a copolymer involving this POSS monomer, characteristic peaks corresponding to the protons of the propyl methacrylate (B99206) group and the heptaisobutyl groups would be observed. rsc.org For instance, the protons on the isobutyl groups attached to the silicon cage would produce signals in the aliphatic region, while the protons from the methacrylate backbone and the propyl linker would appear at distinct chemical shifts. rsc.orgresearchgate.net By comparing the integration of these signals, researchers can determine the relative composition of the POSS monomer within the final polymer. This analysis is crucial for verifying the structure and stoichiometry of the synthesized material. researchgate.net

Table 1: Expected ¹H-NMR Peaks for Pss-(1-propylmethacrylate)-heptaisobutyl Polymer

| Proton Type | Expected Chemical Shift (ppm) | Description |

| Methacrylate Backbone (CH₃) | 0.8 - 1.2 | Methyl group on the polymer backbone |

| Isobutyl (CH₃) | 0.9 - 1.1 | Methyl groups of the isobutyl substituents on POSS |

| Isobutyl (CH) | 1.8 - 2.1 | Methine proton of the isobutyl substituents |

| Propyl Linker (CH₂) | 3.8 - 4.2 | Methylene groups adjacent to the ester oxygen |

| Isobutyl (CH₂) | 0.6 - 0.8 | Methylene groups attached to silicon atoms |

Determination of Polymer Molecular Weight Distributions (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.orgyoutube.com This method separates polymer molecules based on their hydrodynamic volume in solution. fiveable.me Larger molecules elute faster from the chromatography column, while smaller molecules have longer retention times. ufl.edu

For polymers synthesized using Pss-(1-propylmethacrylate)-heptaisobutyl, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). wikipedia.org These values are critical for understanding the polymerization process and for correlating the polymer's molecular architecture with its macroscopic properties. A narrow dispersity (Đ close to 1) indicates a more uniform polymer chain length, which is often desirable for achieving consistent material performance. wikipedia.org The analysis is typically performed using an organic solvent like tetrahydrofuran (B95107) (THF) and calibrated against polymer standards, such as polystyrene. ufl.edu

Table 2: Illustrative GPC Data for a POSS-Polymer Sample

| Parameter | Value | Significance |

| Mn ( g/mol ) | 10,000 | Number-average molecular weight |

| Mw ( g/mol ) | 12,000 | Weight-average molecular weight |

| Dispersity (Đ) | 1.20 | Indicates the breadth of the molecular weight distribution |

Microscopic Probing of Nanoscale Morphology and Domain Formation (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)

Microscopy techniques are vital for visualizing the nanoscale morphology of POSS-polymer hybrids. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct evidence of how the inorganic POSS cages are dispersed within the organic polymer matrix. nih.gov

Transmission Electron Microscopy (TEM) allows for high-resolution imaging of the material's internal structure. In POSS-polymer systems, TEM can reveal whether the POSS nanoparticles are uniformly dispersed or have formed aggregates. mdpi.com For example, at low concentrations, POSS units may be well-dispersed, while at higher concentrations, they can self-assemble into distinct, ordered domains. nih.govmdpi.com TEM images have shown that POSS can form spherical aggregates or even crystalline domains within a polymer matrix. mdpi.comrsc.org

X-ray Based Characterization of Crystalline Order and Phase Behavior (e.g., X-ray Diffraction, X-ray Photoelectron Spectroscopy)

X-ray techniques provide profound insights into the crystalline structure and elemental composition of POSS-hybrid materials.

X-ray Diffraction (XRD) is the primary method for investigating crystalline order. POSS molecules, including those with heptaisobutyl groups, are known to be capable of crystallizing. umass.eduumass.edu XRD patterns of POSS-containing polymers can show characteristic peaks corresponding to the crystalline lattice of the POSS cages, separate from any crystalline phases of the polymer matrix. umass.edu The presence of these peaks indicates that the POSS moieties have phase-separated and formed nanocrystalline domains. researchgate.net The absence of such peaks would suggest an amorphous distribution of POSS within the polymer. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the material's surface (typically the top 5-10 nm). eag.comvot.pl For a Pss-(1-propylmethacrylate)-heptaisobutyl based polymer, XPS can confirm the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p and O 1s regions can provide information about the Si-O-Si bonding environment of the POSS cage. researchgate.net XPS is particularly useful for studying surface phenomena, such as the migration of low-surface-energy POSS moieties to the air-polymer interface. researchgate.netrockymountainlabs.com

Table 3: Expected XRD and XPS Results for POSS-Polymer Hybrids

| Technique | Parameter Measured | Typical Finding for POSS-Hybrids |

| Wide-Angle X-ray Scattering (WAXS) | Crystalline Structure | Sharp diffraction peaks indicating the formation of POSS nanocrystals. umass.edu |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale Phase Separation | A long period spacing associated with ordered POSS nanodomains. researchgate.netresearchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition | Presence of Si, O, C. Enrichment of Si at the surface indicates POSS migration. researchgate.netresearchgate.net |

Analysis of Surface Topology and Heterogeneity in Hybrid Materials

The surface characteristics of POSS-polymer hybrids are critical for many applications and are often significantly different from the bulk polymer. The incorporation of POSS can lead to changes in surface roughness, topology, and hydrophobicity. nih.gov

Techniques like Atomic Force Microscopy (AFM) are employed to generate three-dimensional images of the surface topology. AFM can quantify surface roughness and visualize the micro- and nano-scale features that arise from the phase separation of POSS moieties. nih.gov In some systems, POSS aggregation leads to the formation of "pebble-like" or even hierarchical structures on the surface, which can dramatically alter properties like wetting. nih.gov The presence of the low-surface-energy isobutyl groups on the POSS cage often results in an increased surface hydrophobicity, which can be quantified by water contact angle measurements. mdpi.com

Investigation of Porosity and Internal Architecture (e.g., Nitrogen Adsorption)

The internal architecture and porosity of POSS-hybrid materials can be tailored by controlling the polymerization and cross-linking conditions. Nitrogen adsorption-desorption analysis, often referred to as BET (Brunauer-Emmett-Teller) analysis, is the standard method for characterizing these properties. nih.gov

This technique measures the amount of nitrogen gas that adsorbs to the material's surface at liquid nitrogen temperature (77 K). The resulting isotherm provides information about the material's specific surface area, pore volume, and pore size distribution. nih.gov POSS-based hybrid porous polymers can exhibit high surface areas, with both micropores and mesopores present. nih.govresearcher.life The inherent cage structure of the POSS molecule itself can contribute to the creation of nanopores within the material. researchgate.net The porosity is a key factor in applications such as gas separation, catalysis, and adsorption. nih.govacs.org

Table 4: Representative Porosity Data for POSS-Based Porous Polymers

| Parameter | Example Value | Unit | Information Provided |

| BET Surface Area | 270 - 741 | m²/g | Total surface area available for interaction. nih.gov |

| Total Pore Volume | 0.69 - 1.00 | cm³/g | The total volume of accessible pores. researchgate.netacs.org |

| Pore Type | Type IV Isotherm | N/A | Indicates the presence of mesopores. nih.gov |

Understanding Phase Separation Phenomena and Their Control

Phase separation is a defining characteristic of many POSS-polymer hybrid materials. mdpi.com Due to the inherent incompatibility between the inorganic silica-like POSS cage and the organic polymer chains, the two components often tend to separate into distinct domains. researchgate.net This can range from molecular-level dispersion to the formation of nano- or micro-sized POSS aggregates. mdpi.comnih.gov

The extent of phase separation is influenced by several factors:

POSS Concentration: Higher concentrations of POSS tend to promote stronger microphase separation. nih.govmdpi.com

Polymer Compatibility: The chemical nature of the polymer and the organic groups on the POSS cage dictate their miscibility. Incompatible groups lead to more pronounced phase separation. mdpi.com

Covalent Bonding: Covalently incorporating the POSS monomer into the polymer backbone, as is the case with Pss-(1-propylmethacrylate)-heptaisobutyl, prevents macroscopic phase separation but still allows for microphase separation into ordered domains. mdpi.comresearchgate.net

Controlling this phase separation is key to tailoring the material's properties. For instance, well-defined, nanometer-sized POSS domains can act as physical crosslinks, significantly enhancing the mechanical properties and thermal stability of the polymer. nih.govnih.gov Techniques like TEM, SAXS, and AFM are crucial for studying these phase-separated morphologies and understanding how to control them through molecular design and processing conditions. mdpi.comresearchgate.netnsf.gov

Structure Property Relationships in Poly Methacryloxy Heptaisobutyl Poss Composites and Nanohybrids

Correlation Between POSS Content and Overall Material Responses

The thermal stability of the resulting nanocomposites is also significantly influenced by the POSS loading. Studies on hybrid copolymers have revealed that the incorporation of even small molar percentages of acryloxypropyl-heptaisobutyl-POSS can markedly improve thermal stability. nih.gov Conversely, in some systems, a higher POSS content can lead to aggregation, forming crystallites that alter the material's response from that of a nanoscopically-dispersed state to one more akin to a traditional filled polymer. dtic.mil

The effect of POSS content on the mechanical properties is multifaceted. The reinforcement effect is dependent on the dispersion of the POSS molecules and their interaction with the polymer matrix. nih.gov At optimal concentrations, POSS can enhance properties like toughness and modulus, but exceeding a certain threshold may not yield further improvements or could even be detrimental due to aggregation. dtic.milnih.gov

Table 1: Effect of Acryloxypropyl-heptaisobutyl-POSS (A-POSS) Content on the Properties of Hybrid Copolymers

| Property | EA-0 (0 mol% A-POSS) | EA-POSS (0.25-1 mol% A-POSS) | Percentage Change |

|---|---|---|---|

| Dynamic Viscosity | Reference | Increased | ~ +104% nih.gov |

| Molecular Weight (Mw) | Reference | Increased | ~ +61% nih.gov |

| Polydispersity | Reference | Increased | ~ +109% nih.gov |

| Glass Transition Temp. (Tg) | Reference | Decreased | down to -16 °C nih.gov |

| Adhesion | Reference | Increased | ~ +70% nih.gov |

| Tack | Reference | Increased | ~ +21% nih.gov |

Data derived from studies on hybrid epoxyacrylate copolymers. nih.gov

Influence of POSS Incorporation on Polymer Molecular Mobility and Free Volume Characteristics

The unique cage-like structure of Pss-(1-propylmethacrylate)-heptaisobutyl POSS, with a diameter of approximately 1 to 1.5 nm, allows it to influence the molecular mobility and free volume of the host polymer in several ways. researchgate.net When well-dispersed, these nanoparticles can act as a form of "nano-plasticizer," increasing the spacing between polymer chains and thereby enhancing their mobility. dtic.mil This effect is evidenced by a decrease in the zero-shear-rate viscosity at low POSS loadings. dtic.mil

The incorporation of POSS can lead to a significant increase in the free volume within the polymer matrix. mdpi.com This is particularly important for applications such as gas separation membranes, where increased free volume can lead to higher gas permeability and diffusion coefficients. mdpi.com For example, in cyanate (B1221674) ester resin (CER) nanocomposites, the addition of amino-functionalized POSS was found to increase the free volume, which in turn enhanced gas transport properties. mdpi.com The increase in free volume is attributed to the disruption of polymer chain packing by the bulky POSS cages. researchgate.net

Furthermore, the introduction of POSS can lower the glass transition temperature (Tg) of the polymer, which is another indicator of increased molecular mobility. nih.govresearchgate.net This reduction in Tg is not necessarily linked to a decrease in molecular weight but rather to the plasticizing effect of the POSS molecules. researchgate.net

Modulation of Thermomechanical Performance through POSS Integration

The integration of Pss-(1-propylmethacrylate)-heptaisobutyl POSS into polymer networks provides a versatile tool for modulating their thermomechanical properties. The impact on the material's performance is highly dependent on how the POSS is incorporated—whether it is physically blended or chemically tethered to the polymer chains.

In the case of tethered POSS in PMMA, a decrease in the plateau modulus (G'N) has been observed, which is a common effect in POSS-polymer rheology. dtic.mil However, when POSS is blended as a filler, the thermomechanical response is more complex. At low concentrations, where the POSS is well-dispersed, it can act as a plasticizer. dtic.mil Above a certain concentration, POSS can aggregate into crystallites, leading to an increase in both viscosity and plateau modulus, consistent with the behavior of hard-sphere-filled suspensions. dtic.mil

Dynamic Mechanical Analysis (DMA) of PMMA nanocomposites containing POSS has shown an increase in the elastic storage modulus (E') in the glassy state (below Tg) compared to the pure polymer. researchgate.net This indicates a stiffening effect of the POSS cages at lower temperatures. The glass transition temperature (Tg) itself can be influenced by POSS integration. While some systems show a decrease in Tg due to plasticization nih.govresearchgate.net, others report no significant change, particularly in filled homopolymer blend systems at lower loadings. dtic.mil

Table 2: Thermomechanical Properties of POSS-Containing Polymers

| Polymer System | POSS Type/Content | Observation | Reference |

|---|---|---|---|

| PMMA with tethered POSS | Tethered isobutyl-POSS | Decrease in plateau modulus (G'N). | dtic.mil |

| PMMA Blends | 5 wt% POSS | Higher elastic storage modulus (E') in the glassy state. | researchgate.net |

| Cyanate Ester Resin | 0.1 wt% Amino-POSS | Increase in storage modulus (E') at 25 °C from 2.72 GPa to 2.99–3.24 GPa. | mdpi.com |

| Epoxyacrylate Copolymers | 0.25-1 mol% A-POSS | Decrease in Tg. | nih.gov |

Enhancement of Surface Energies and Adhesion Characteristics

The chemical nature of Pss-(1-propylmethacrylate)-heptaisobutyl POSS, with its non-polar isobutyl groups, makes it an effective additive for modifying the surface properties of polymers. A primary effect of incorporating this type of POSS is a significant reduction in the surface energy of the material. conicet.gov.ar

In a study on linear and cross-linked methacrylate (B99206) polymers, the addition of methacryl-heptaisobutyl POSS resulted in a substantial decrease in surface energy. conicet.gov.ar This effect was particularly pronounced in cross-linked polymers, where a 30 wt% addition of POSS lowered the surface energy to as low as 16 mN/m, a very low value for hydrocarbon-based materials. conicet.gov.ar The primary mechanism for this reduction is the decrease in the dispersive component of the surface energy, which is attributed to the enrichment of the low-energy POSS domains at the surface. conicet.gov.ar This allows for the creation of hydrophobic surfaces without resorting to fluorinated compounds. conicet.gov.ar

Conversely, the incorporation of POSS can also be tailored to enhance adhesion. In certain systems, the introduction of POSS deposits on a surface can lead to increased adhesive interactions. nasa.gov For instance, in the development of thermally curable structural self-adhesive tapes, the replacement of a standard copolymer with one containing acryloxypropyl-heptaisobutyl-POSS led to a dramatic improvement in self-adhesive features, including adhesion and tack. nih.gov Furthermore, these POSS-based copolymers also improved the shear strength of thermally cured adhesive joints. nih.gov

Table 3: Surface Energy of Cross-linked Poly(isobornyl methacrylate) with and without Methacryl-Heptaisobutyl POSS

| Material | POSS Content (wt%) | Surface Energy (mN/m) |

|---|---|---|

| Cross-linked Polymer | 0 | ~29 conicet.gov.ar |

Data from a study on the effect of POSS addition on the surface energy of poly(methacrylate) coatings. conicet.gov.ar

Computational and Theoretical Investigations of Poss Polymer Systems

Molecular Dynamics Simulations for Interfacial Interactions and Polymer Chain Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For POSS-polymer systems, MD simulations provide crucial insights into the nanoscale morphology, the nature of the interface between the inorganic POSS cage and the organic polymer chains, and the resulting impact on polymer chain dynamics.

Research employing atomistic MD simulations has explored the effect of incorporating methacrylate-functionalized POSS with various pendant groups (including isobutyl) into polymer matrices like poly(methyl methacrylate) (PMMA). datapdf.com These simulations reveal that the bulky POSS cages significantly alter the behavior of the surrounding polymer chains. A key finding is the "anchor effect," where the massive POSS moiety, incorporated as a pendant group, acts as a non-diffusive anchor point along the polymer backbone. semanticscholar.org This anchoring dramatically slows down molecular motions and alters the diffusion of polymer chains. semanticscholar.org

| Investigated Property | Key Simulation Finding | Implication for Material Properties | Source |

|---|---|---|---|

| Polymer Chain Mobility | POSS acts as a bulky "anchor point," reducing the diffusion of polymer chains. | Increased thermal stability, altered viscoelastic response. | semanticscholar.org |

| Glass Transition Temperature (Tg) | Effect is dependent on the compatibility of POSS side groups (e.g., isobutyl) and the polymer. Tg can increase or decrease. | Tunability of the material's operating temperature range. | datapdf.com |

| POSS Moiety Mobility | Mean Squared Displacement (MSD) of POSS cages is very small. | Confirms the role of POSS as a nanoscale reinforcing agent and physical crosslinker. | ethernet.edu.et |

| Morphology/Dispersion | Interplay of POSS-polymer and POSS-POSS interactions can lead to aggregation or molecular-level dispersion. | Affects mechanical strength, optical clarity, and barrier properties. | researchgate.net |

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Monomer Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods provide a fundamental understanding of monomer stability, reactivity, and the nature of non-covalent interactions that can influence polymerization and material assembly. umich.edumdpi.com

Furthermore, DFT is used to generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the monomer. This is crucial for predicting how the monomer will interact with other monomers, solvents, and initiators. The calculations can also determine partial atomic charges and bond orders, offering a quantitative measure of the double bond's polarization and its readiness to participate in a polymerization reaction. Such computational studies are vital for comparing the reactivity of different functionalized POSS monomers before undertaking costly and time-consuming laboratory synthesis and experimentation. umich.edu

| Calculated Parameter | Typical Significance in Polymer Chemistry | Relevance to (1-propylmethacrylate)heptaisobutyl-POSS | Source |

|---|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | Indicates reactivity towards electrophilic species. | mdpi.com |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | Relates to the reactivity of the methacrylate (B99206) double bond towards radical or nucleophilic attack. | mdpi.com |

| HOMO-LUMO Gap | Correlates with molecular stability and polarizability. A smaller gap implies higher reactivity. | Predicts the overall reactivity of the POSS monomer in polymerization. | mdpi.com |

| Electrostatic Potential Map | Visualizes electron-rich (negative) and electron-poor (positive) regions. | Helps predict sites for intermolecular interactions and reaction pathways. | mdpi.com |

| Binding Energy | Quantifies the strength of interaction between the monomer and another molecule (e.g., polymer chain). | Predicts miscibility and interfacial adhesion in the final composite. | mdpi.com |

Predictive Models for Polymerization Kinetics and Phase Behavior

Predictive models for polymerization kinetics and phase behavior aim to bridge the gap between molecular-level understanding and macroscopic material outcomes. These models can forecast how changes in reaction conditions (e.g., monomer concentration, initiator type, temperature) will affect the rate of polymerization, the final molecular weight, and the nanoscale morphology of the resulting POSS-polymer hybrid.

For systems involving monofunctional POSS monomers like (1-propylmethacrylate)heptaisobutyl-POSS, kinetic models must account for the significant steric hindrance and the "anchor effect" of the bulky POSS cage. semanticscholar.org Experimental studies using techniques like photo-differential scanning calorimetry (photo-DSC) and photorheology have investigated the copolymerization kinetics of monomethacryloxy-heptaisobutyl POSS with other methacrylates, such as lauryl methacrylate. semanticscholar.org These experiments provide the empirical data needed to develop and validate kinetic models. The findings indicate that the presence of the POSS moiety can significantly influence the reaction rate and final monomer conversion. semanticscholar.org

Predictive models for phase behavior focus on the thermodynamics of mixing between the POSS-containing polymer and any other components. These models often use solubility parameters or Flory-Huggins interaction parameters, which can be estimated computationally, to predict whether the POSS moieties will be well-dispersed or will aggregate. researchgate.net The tendency of POSS molecules to interact with each other can lead to the formation of distinct, organized nanostructures within the polymer matrix, effectively creating a co-continuous or droplet/matrix morphology that dictates the material's mechanical and thermal properties. researchgate.net By modeling the interplay between POSS-polymer interactions (favoring dispersion) and POSS-POSS interactions (favoring aggregation), it becomes possible to predict the final morphology of the nanocomposite as a function of POSS concentration. researchgate.net

| Molar Ratio (1M-POSS:LM) | Observation/Finding | Implication for Predictive Models | Source |

|---|---|---|---|

| Increasing POSS content | The polymerization kinetics were followed, showing the influence of the bulky side group on the process. | Kinetic models must incorporate a term for steric hindrance and altered chain mobility. | semanticscholar.org |

| Various ratios | The process was initiated photochemically and followed by photo-DSC and photorheology. | Provides empirical rate constants and conversion data for model validation. | semanticscholar.org |

| Post-polymerization | Characterization by NMR, GPC, and TEM confirmed the incorporation of POSS and the resulting morphology. | Connects kinetic outcomes to final polymer structure and phase behavior. | semanticscholar.org |

Advanced Materials Engineering and Functional Applications of Methacryloxy Heptaisobutyl Poss Derivatives

Fabrication of Organic-Inorganic Nanocomposites for Tailored Performance

The fabrication of organic-inorganic nanocomposites leverages the unique cage-like structure of Pss-(1-propylmethacrylate)-heptaisobutyl POSS to create materials with customized properties. This POSS derivative serves as a nanoscale building block that can be incorporated into a polymer matrix through polymerization of its methacrylate (B99206) group. sigmaaldrich.comsigmaaldrich.com The process often involves techniques like sol-gel synthesis and free-radical polymerization. nih.gov

The inorganic Si-O core of the POSS molecule contributes to enhanced thermal stability, mechanical strength, and oxidation resistance, while the heptaisobutyl groups provide compatibility with various organic polymer matrices. sigmaaldrich.comsigmaaldrich.com The methacrylate functional group allows the POSS molecule to covalently bond with and become a part of the polymer network. This integration at the molecular level prevents the phase separation often seen with conventional fillers, leading to a homogeneous hybrid material. nih.gov Researchers can tailor the performance of these nanocomposites by varying the concentration of the POSS monomer, which influences properties such as mechanical flexibility and thermal resistance. nih.gov For instance, the incorporation of POSS can significantly improve properties like surface hardness and resistance to solvents and acids. sigmaaldrich.com

Table 1: Components and Methods in POSS-based Nanocomposite Fabrication

| Component | Role | Fabrication Method | Resulting Properties |

|---|---|---|---|

| Pss-(1-propylmethacrylate)-heptaisobutyl POSS | Functional Nanofiller/Monomer | Free-Radical Polymerization, Sol-Gel | High thermal and mechanical stability, oxidation resistance, surface hardness. sigmaaldrich.comsigmaaldrich.com |

| Organic Monomer (e.g., HEMA, Styrene) | Polymer Matrix Precursor | Co-polymerization with POSS | Forms the continuous organic phase of the nanocomposite. |

| Initiator (e.g., AIBN, BPO) | Polymerization Catalyst | Thermal or Photo-initiation | Initiates the covalent bonding between POSS and organic monomers. nih.gov |

| Solvent (Porogen) | Reaction Medium | Solubilizes reactants and controls porosity | Ensures homogeneity during synthesis. sigmaaldrich.comnih.gov |

Development of UV-Curable Polymer Systems for Rapid Curing Applications

Pss-(1-propylmethacrylate)-heptaisobutyl POSS is a valuable additive in the formulation of UV-curable polymer systems, which are essential for applications requiring rapid processing. The methacrylate group on the POSS molecule is highly reactive under UV radiation in the presence of a photoinitiator, allowing it to readily participate in polymerization reactions. gavinpublishers.com This leads to the rapid formation of a cross-linked polymer network.

The incorporation of POSS into these systems offers several advantages. The nanoscale size and high surface area of the POSS cages can enhance the rate and degree of cure. gavinpublishers.com Furthermore, the rigid inorganic core of the POSS molecule reinforces the resulting polymer, leading to significant improvements in the physical properties of the cured material. Coatings and films formulated with methacrylic POSS exhibit superior hardness, scratch resistance, and adhesion. gavinpublishers.com The presence of the isobutyl groups can also reduce water absorption and improve the hydrolytic stability of the cured polymer, a critical factor for the longevity of adhesives and coatings. gavinpublishers.com

Table 2: Performance Enhancements in UV-Curable Coatings with POSS Additives

| Property | Enhancement with POSS | Reference |

|---|---|---|

| Cure Rate & Degree | Improved due to high surface area and functionalization. | gavinpublishers.com |

| Hardness & Scratch Resistance | Significantly increased. | gavinpublishers.com |

| Adhesion | Improved, particularly in optical coatings. | gavinpublishers.com |

| Water Uptake | Reduced by up to 75% at 10 wt% loading. | gavinpublishers.com |

| Hydrolytic Stability | Improved resistance to moisture during aging. | gavinpublishers.com |

Engineering of Electrospun Hybrid Fibers with Controlled Morphologies

Electrospinning is a technique used to produce polymer fibers with diameters ranging from micrometers down to nanometers. nih.gov Pss-(1-propylmethacrylate)-heptaisobutyl POSS (referred to as m-iBuPOSS) has been successfully incorporated into electrospun fibers to create hybrid materials with enhanced functionality. In one study, m-iBuPOSS was blended with poly(ε-caprolactone) (PCL) in a chloroform (B151607) and acetone (B3395972) solvent mixture to produce hybrid fibers. rsc.org

The morphology of these electrospun fibers can be precisely controlled by manipulating various parameters. The concentration of both the polymer and the POSS in the spinning solution is a critical factor; increasing the total solute concentration generally leads to fibers with larger diameters and can reduce the frequency of bead defects. rsc.orgresearchgate.net Other key processing variables that influence fiber morphology include the applied voltage, the distance between the needle tip and the collector, and the solution flow rate. rsc.org Environmental conditions, such as ambient humidity, can also play a crucial role, potentially inducing porosity on the fiber surface. researchgate.net By carefully controlling these factors, it is possible to engineer PCL/m-iBuPOSS hybrid fibers with specific diameters and surface characteristics for applications like tissue engineering scaffolds or advanced filtration media. rsc.org

Table 3: PCL/m-iBuPOSS Formulations for Electrospinning

| PCL/m-iBuPOSS Mass Ratio | Neat PCL Concentration (wt%) | Total Solution Concentration (wt%) |

|---|---|---|

| 10:0 | 10 | 10.0 |

| 8:2 | 10 | 12.5 |

| 6:4 | 10 | 14.3 |

| 5:5 | 10 | 20.0 |

Data sourced from a study on electrospun hybrid fibers. rsc.org

Design of Molecularly Imprinted Polymers (MIPs) for Selective Molecular Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule. nih.gov Pss-(1-propylmethacrylate)-heptaisobutyl POSS is an effective functional monomer for the preparation of these advanced materials. sigmaaldrich.comsigmaaldrich.com The synthesis of an MIP involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. nih.govrsc.org After polymerization, the template is removed, leaving behind specific recognition cavities.

In this process, Pss-(1-propylmethacrylate)-heptaisobutyl POSS plays a dual role. Its methacrylate group enables it to be copolymerized into the polymer structure, while the POSS cage itself imparts valuable properties to the final MIP. sigmaaldrich.comsigmaaldrich.com The rigid and robust nature of the silsesquioxane core contributes to the high thermal and mechanical stability of the polymer matrix, ensuring the integrity of the imprinted cavities. sigmaaldrich.comsigmaaldrich.com These POSS-based MIPs can be synthesized via thermally initiated free-radical polymerization or reversible addition-fragmentation chain transfer (RAFT) polymerization. sigmaaldrich.comsigmaaldrich.com The resulting materials are used in applications requiring high selectivity, such as solid-phase extraction, sensor technology, and chromatographic separations. sigmaaldrich.comsigmaaldrich.com

Table 4: Typical Components for MIP Synthesis Using a POSS Monomer

| Component | Example | Function | Reference |

|---|---|---|---|

| Template Molecule | Varies (e.g., drug molecule, pesticide) | The molecule to be recognized by the MIP. | nih.gov |

| Functional Monomer | Pss-(1-propylmethacrylate)-heptaisobutyl POSS | Interacts with the template and forms the polymer backbone, providing stability. | sigmaaldrich.comsigmaaldrich.com |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Creates a three-dimensional network, fixing the functional monomers around the template. | rsc.orgnih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization process. | nih.gov |

| Porogenic Solvent | Acetonitrile, Chloroform | Solubilizes the components and controls the porous structure of the final polymer. | sigmaaldrich.comnih.gov |

Integration into Adhesion Technologies for Robust Material Interfaces

The unique hybrid chemistry of Pss-(1-propylmethacrylate)-heptaisobutyl POSS makes it an excellent additive for enhancing adhesion at material interfaces. The organic methacrylate group can form strong covalent bonds with polymer matrices, while the inorganic portion can improve interaction with various substrates. This dual functionality helps to create a more robust and durable interface between different materials.

A key benefit of incorporating POSS into adhesive formulations is the significant improvement in environmental resistance. gavinpublishers.com The hydrophobic nature of the isobutyl groups on the POSS cage helps to repel water. Studies on related methacrylic POSS systems have shown a dramatic reduction in water uptake—as much as a 75% improvement with a 10 wt% loading level. gavinpublishers.com This resistance to moisture absorption enhances the hydrolytic stability of the adhesive, preventing degradation and loss of adhesion when exposed to humid or wet conditions. These characteristics are particularly valuable in high-performance optical coatings and specialty adhesives where long-term stability is critical. gavinpublishers.com

Table 5: Adhesion-Related Improvements with Methacrylic POSS

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Water Uptake | 75% improvement at 10 wt% loading. | Prevents moisture absorption during aging. | gavinpublishers.com |

| Hydrolytic Stability | Improved resistance to hydrolysis. | Enhances durability and lifespan of the adhesive bond. | gavinpublishers.com |

| Adhesion | Imparts adhesion properties in coatings. | Creates stronger, more reliable material interfaces. | gavinpublishers.com |

Utilization in High-Performance Coatings and Films

Pss-(1-propylmethacrylate)-heptaisobutyl POSS is used as a monomer to produce high-performance coatings and films with a suite of enhanced properties. When polymerized, this POSS derivative creates materials that are highly resistant to degradation from organic solvents and acids. The incorporation of the inorganic silsesquioxane cage into the polymer structure is key to these improvements.

Coatings and films containing this POSS derivative exhibit excellent thermal and mechanical stability, low flammability, enhanced surface hardness, and improved oxidation resistance. sigmaaldrich.comsigmaaldrich.com The nanoscale dispersion of POSS within the polymer matrix reinforces the material, leading to better scratch resistance. gavinpublishers.com These hybrid materials can be fabricated into thin films using techniques such as spin-coating. rsc.org The combination of durability, chemical resistance, and processability makes Pss-(1-propylmethacrylate)-heptaisobutyl POSS a critical component for developing advanced protective coatings for a variety of demanding applications.

Table 6: Enhanced Properties of Coatings and Films Containing Pss-(1-propylmethacrylate)-heptaisobutyl POSS

| Property | Enhancement | Reference |

|---|---|---|

| Chemical Resistance | Resistant to organic solvents and acids. | |

| Thermal Stability | High thermal resistance. | sigmaaldrich.comsigmaaldrich.com |

| Mechanical Stability | High mechanical stability and surface hardness. | sigmaaldrich.comsigmaaldrich.com |

| Oxidation Resistance | Improved resistance to oxidation. | sigmaaldrich.comsigmaaldrich.com |

| Scratch Resistance | Increased due to nanostructure reinforcement. | gavinpublishers.com |

| Flammability | Low flammability. | sigmaaldrich.comsigmaaldrich.com |

Environmental Implications and Degradation Studies

Pathways of Degradation for POSS-Polymer Materials in Environmental Contexts

Direct and specific research on the environmental degradation of Pss-(1-propylmethacrylate)-heptaisobutyl is not extensively documented in publicly available literature. However, by examining the degradation of its constituent components—the polymethacrylate (B1205211) chain and the POSS cage—and related POSS-containing polymers, we can infer potential degradation pathways. The degradation of such materials in the environment is a complex interplay of physical, chemical, and biological processes mdpi.com.

The degradation of polymers can be initiated by several factors, including heat, light (photo-oxidation), water (hydrolysis), and microbial action mdpi.comresearchgate.net. For a POSS-methacrylate polymer, degradation would likely involve two main aspects: the breakdown of the organic polymer backbone and the fate of the inorganic POSS core.

Degradation of the Polymethacrylate Backbone: The poly(propyl methacrylate) chain is susceptible to degradation pathways similar to those of other polymethacrylates, such as poly(methyl methacrylate) (PMMA). Thermal degradation of PMMA is a well-studied process that can involve depolymerization back to the monomer acs.orgacs.org. In an environmental context, photo-oxidative degradation is a significant pathway, where UV radiation from sunlight can initiate radical reactions leading to chain scission and a reduction in molecular weight osti.gov.

Another potential pathway is hydrolysis of the ester linkage in the propyl methacrylate (B99206) group. This process, which can be catalyzed by acidic or basic conditions in the environment, would lead to the formation of poly(methacrylic acid) and propanol (B110389) researchgate.net. The rate of hydrolysis is influenced by factors such as pH and temperature mdpi.com.

Fate of the Heptaisobutyl POSS Cage: The inorganic silicon-oxygen core of the POSS molecule is generally more stable than the organic polymer chain. Studies on POSS-containing nanocomposites have shown that the incorporation of POSS can enhance the thermal stability of the polymer matrix researchgate.netnih.govnih.gov. However, under specific environmental stresses, the POSS cage itself may undergo transformation. For instance, in the harsh environment of low Earth orbit, POSS molecules have been shown to react with atomic oxygen to form a passivating layer of silica (B1680970) (SiO2) nih.gov. While terrestrial environmental conditions are much milder, long-term exposure to weathering could potentially lead to the slow oxidation and breakdown of the isobutyl groups and eventual transformation of the Si-O cage.

| Potential Degradation Pathway | Affected Component | Potential Degradation Products | Influencing Factors | Supporting Evidence (Analogous Systems) |

| Photo-oxidative Degradation | Poly(propyl methacrylate) chain | Shorter polymer chains, volatile organic compounds | UV radiation, oxygen | Degradation of PMMA under UV exposure osti.gov |

| Thermal Degradation | Poly(propyl methacrylate) chain | Propyl methacrylate monomer, shorter polymer chains | High temperatures | Thermal degradation studies of PMMA acs.orgacs.org |

| Hydrolytic Degradation | Ester linkage of the methacrylate group | Poly(methacrylic acid), Propanol | pH, temperature, water availability | Hydrolysis of polyalkylcyanoacrylate polymers researchgate.net |

| Oxidative Transformation | Heptaisobutyl groups and Si-O core of POSS | Silica-like structures, smaller silicon-containing molecules | Oxidizing agents, long-term weathering | Formation of SiO2 from POSS in atomic oxygen environments nih.gov |

| Biodegradation | Organic components (propyl methacrylate chain and isobutyl groups) | Carbon dioxide, water, biomass | Microbial activity, environmental conditions | General principles of polymer biodegradation mdpi.com |

This table is based on inferred pathways from related materials, as direct studies on Pss-(1-propylmethacrylate)-heptaisobutyl are limited.

Considerations for Sustainable Synthesis and Processing Methodologies

The development of sustainable practices for the synthesis and processing of advanced materials like Pss-(1-propylmethacrylate)-heptaisobutyl is essential to minimize their environmental impact. Green chemistry principles provide a framework for designing safer and more efficient chemical processes.

Sustainable Synthesis: The synthesis of functionalized POSS molecules can be a multi-step process. Applying green chemistry principles could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents, such as xylene, with safer alternatives is a key consideration. The mention of "Xylene Substitute" in chemical supply catalogs suggests a move in this direction sigmaaldrich.com. The synthesis of related POSS-containing copolymers has been achieved through free-radical solution polymerization, a versatile technique where the choice of solvent is critical for sustainability nih.govrsc.org.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The choice of polymerization technique can also impact energy use.

Use of Renewable Feedstocks: While the synthesis of POSS is based on silicon, the organic functional groups could potentially be derived from bio-based sources in the future, aligning with the broader trend of using renewable feedstocks for polymer production yale.edu.

Sustainable Processing: The processing of Pss-(1-propylmethacrylate)-heptaisobutyl into final materials, for instance, through polymerization to form a POSS-containing polymer, also presents opportunities for sustainable practices.

Solvent-Free Processing: Techniques such as bulk polymerization or melt processing can eliminate the need for solvents.

Recycling and Circular Economy: Designing POSS-containing polymers with end-of-life in mind is crucial. This could involve developing methods for depolymerization to recover the monomer and the POSS filler, or designing the material for specific recycling streams. The thermal degradation of PMMA to its monomer is a known example of chemical recycling that could potentially be adapted for methacrylate-based POSS polymers acs.org.

| Green Chemistry Principle | Application in Synthesis of Pss-(1-propylmethacrylate)-heptaisobutyl | Application in Processing of Pss-(1-propylmethacrylate)-heptaisobutyl Polymers |

| Prevention | Designing syntheses to minimize waste. | Optimizing polymerization conditions to reduce by-products. |

| Atom Economy | Maximizing the incorporation of starting materials into the final POSS molecule. | High conversion polymerization reactions. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and intermediates. | Employing non-toxic initiators and catalysts. |

| Designing Safer Chemicals | Ensuring the final product has minimal environmental toxicity. | Incorporating features that allow for controlled degradation or easier recycling. |

| Safer Solvents and Auxiliaries | Utilizing green solvents (e.g., water, supercritical CO2, bio-solvents) or solvent-free conditions. | Using solvent-free processing techniques like melt extrusion or bulk polymerization. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing energy-efficient curing methods (e.g., UV curing). |

| Use of Renewable Feedstocks | Sourcing organic components from biomass. | Not directly applicable to processing, but the overall product lifecycle is improved. |

| Reduce Derivatives | Minimizing the use of protecting groups in the synthesis. | Not directly applicable. |

| Catalysis | Using highly selective and recyclable catalysts. | Employing efficient and recyclable polymerization catalysts. |

| Design for Degradation | Designing the polymer structure to be biodegradable or photodegradable after its intended lifespan. | Not directly applicable to processing, but a key design consideration for the polymer. |

| Real-time Analysis for Pollution Prevention | In-situ monitoring of the reaction to prevent runaway reactions or by-product formation. | Monitoring polymerization progress to ensure complete reaction and minimize residual monomer. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. | Using stable and non-volatile materials and processing conditions. |

This table outlines the potential application of green chemistry principles to the lifecycle of Pss-(1-propylmethacrylate)-heptaisobutyl.

Future Research Directions and Emerging Opportunities

Exploration of Novel POSS Functionalization Chemistries and Architectures

The cornerstone of advancing POSS-based materials lies in the ability to precisely tailor their chemical structure. proquest.com While Pss-(1-propylmethacrylate)-heptaisobutyl possesses a reactive methacrylate (B99206) group, future research will delve into expanding the library of functional groups attached to the silsesquioxane cage. This will enable the creation of a new generation of POSS monomers with tailored reactivity and compatibility.

Key Research Thrusts:

Diverse Functionalization: Research will focus on developing synthetic routes to introduce a wide array of functional groups onto the POSS cage, moving beyond simple methacrylates. This includes amines, epoxides, isocyanates, and other reactive moieties that can participate in various polymerization and cross-linking chemistries. sintef.noresearchgate.net

Asymmetric Functionalization: A significant area of exploration will be the development of asymmetrically functionalized POSS cages. proquest.com This would involve attaching different types of reactive groups to a single POSS molecule, enabling it to act as a nano-linker between dissimilar polymer matrices.

Controlled Architectures: Efforts will be directed towards synthesizing POSS-based materials with well-defined, complex architectures. This includes the creation of star-like polymers with a POSS core and radiating polymer arms, as well as the formation of precisely structured 3D networks. proquest.compsu.edu

| Research Direction | Description | Potential Impact |

| Diverse Functionalization | Synthesis of POSS with a variety of reactive groups (e.g., amines, epoxides). sintef.noresearchgate.net | Enables compatibility with a wider range of polymer systems and polymerization techniques. |

| Asymmetric Functionalization | Attaching two or more different functional groups to a single POSS cage. proquest.com | Creates nano-linkers for immiscible polymer blends and advanced composites. |

| Controlled Architectures | Building complex structures like star-polymers and 3D networks from POSS units. proquest.compsu.edu | Leads to materials with highly tailored mechanical, thermal, and optical properties. |

Development of Multifunctional POSS-Polymer Systems for Synergistic Effects

The incorporation of POSS into polymer matrices can lead to significant improvements in material properties. acs.org Future research will focus on designing multifunctional systems where the POSS component, such as Pss-(1-propylmethacrylate)-heptaisobutyl, imparts multiple enhanced properties simultaneously, leading to synergistic effects. mdpi.com

Areas of Investigation:

Hybrid Fillers: Combining POSS with other nanofillers, such as carbon nanotubes (CNTs), can lead to composites with exceptional mechanical strength and thermal stability. mdpi.comresearchgate.net The POSS can improve the dispersion of CNTs and enhance the interfacial adhesion with the polymer matrix.

Self-Healing Materials: The incorporation of POSS cages can promote self-healing capabilities in polymer networks. mdpi.com The reversible nature of hydrogen bonds that can form between functionalized POSS molecules allows for the repair of microcracks.

Enhanced Durability: POSS-based nanocomposites exhibit excellent resistance to high temperatures, ionizing radiation, and chemical degradation, making them suitable for applications in extreme environments. tandfonline.com

| System | Property Enhancement | Mechanism |

| POSS/Carbon Nanotube Hybrids | Improved mechanical strength and thermal stability. mdpi.comresearchgate.net | POSS enhances CNT dispersion and interfacial adhesion. |

| POSS-based Self-Healing Polymers | Ability to repair damage. mdpi.com | Reversible hydrogen bonding between POSS units. |

| POSS-Reinforced Epoxies | Increased durability and resistance to harsh environments. tandfonline.com | The robust inorganic core of POSS provides thermal and chemical stability. |

Advanced In-Situ Characterization Techniques for Real-Time Process Monitoring

A deeper understanding of the polymerization and curing processes of POSS-containing systems is crucial for optimizing material properties. researchgate.net Future research will increasingly rely on advanced in-situ characterization techniques to monitor these processes in real-time. youtube.com

Promising Techniques:

In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy will be employed to track the consumption of reactive groups (e.g., the methacrylate of Pss-(1-propylmethacrylate)-heptaisobutyl) and the formation of the polymer network during curing. researchgate.netrsc.org

In-situ X-ray Scattering: In-situ X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can provide real-time information on the evolution of crystalline structures and the dispersion of POSS domains within the polymer matrix. researchgate.netrsc.org

In-situ Nanomechanical Testing: The use of picoindenters within scanning electron microscopes (SEMs) will allow for the mechanical characterization of the material as it cures, providing insights into the development of modulus and hardness. azom.com

| Technique | Information Gained | Relevance to POSS-Polymer Systems |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of chemical reactions and functional group conversion. researchgate.netrsc.org | Optimizing curing parameters and understanding reaction kinetics. |

| In-situ X-ray Scattering | Evolution of crystalline and nanoscale morphology during processing. researchgate.netrsc.org | Controlling the dispersion and aggregation of POSS to tailor properties. |

| In-situ Nanomechanical Testing | Real-time measurement of mechanical properties during curing. azom.com | Understanding the structure-property relationships as they develop. |

Integration of Artificial Intelligence and Machine Learning for Materials Design